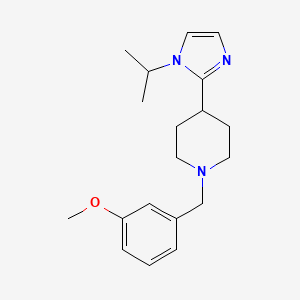
4-(1-isopropyl-1H-imidazol-2-yl)-1-(3-methoxybenzyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar heterocyclic compounds involves multiple steps, including the preparation of key intermediates and the use of various reagents and conditions to achieve the desired chemical structure. Techniques such as refluxation, protection of functional groups, reduction, and substitution reactions are commonly employed. For instance, the synthesis of related compounds often utilizes starting materials like piperidine or imidazol derivatives, which are then modified through reactions like N-alkylation or cycloaddition to introduce various functional groups or to construct the heterocyclic framework (Zhuang Wei et al., 2010).
Molecular Structure Analysis
The molecular structure of similar compounds is characterized using techniques like X-ray diffraction, which provides insights into the crystal system, space group, and unit cell parameters. The conformation of rings within the molecule, such as the piperidine ring adopting a chair conformation, and the arrangement of functional groups, play a crucial role in the stability and reactivity of the molecule. Intramolecular hydrogen bonding and π-π stacking interactions are often observed, contributing to the stability of the compound's structure (S. Prasad et al., 2018).
Chemical Reactions and Properties
The reactivity of such compounds is influenced by their functional groups and molecular structure. Reactions including O-demethylation, N-debenzylation, and hydroxylation are common metabolic pathways. These reactions can lead to the formation of various metabolites with different chemical properties, highlighting the compound's versatility in undergoing chemical transformations (Jaeick Lee et al., 2004).
Physical Properties Analysis
The physical properties of these compounds, such as their crystalline structure, thermal stability, and solubility, are crucial for understanding their behavior in different environments. Techniques like thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study the thermal stability and decomposition patterns of the compounds, which are important for their storage and application (M. Govindhan et al., 2017).
特性
IUPAC Name |
1-[(3-methoxyphenyl)methyl]-4-(1-propan-2-ylimidazol-2-yl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O/c1-15(2)22-12-9-20-19(22)17-7-10-21(11-8-17)14-16-5-4-6-18(13-16)23-3/h4-6,9,12-13,15,17H,7-8,10-11,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKZAYJHVQZDMAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CN=C1C2CCN(CC2)CC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(benzylthio)-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5640577.png)
![[(3aS*,10aS*)-2-[(5-propylisoxazol-3-yl)carbonyl]-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrol-10a(10H)-yl]methanol](/img/structure/B5640580.png)
![2-(dimethylamino)-2-(3-fluorophenyl)-N-[4-(hydroxymethyl)benzyl]acetamide](/img/structure/B5640594.png)
![(3S*,4R*)-1-[3-(2-aminoethyl)benzyl]-4-isopropyl-N,N-dimethyl-3-pyrrolidinamine](/img/structure/B5640608.png)
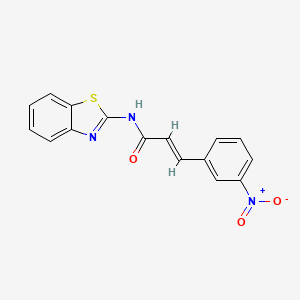
![5,5-dimethyl-3-[2-(1-methyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidin]-1'-yl)-2-oxoethyl]-1,3-oxazolidine-2,4-dione](/img/structure/B5640627.png)
![ethyl 2-amino-1-(2-furylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5640636.png)
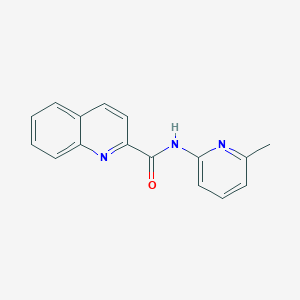
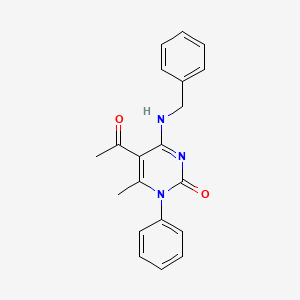
![N-(3,5-dimethoxyphenyl)-2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5640669.png)
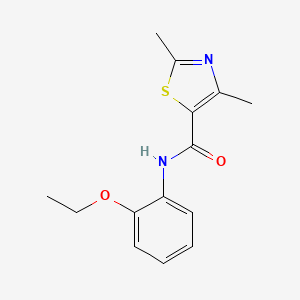

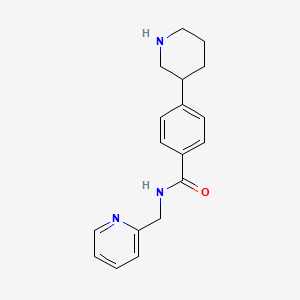
![2-[2-(1H-imidazol-4-yl)ethyl]-9-[(6-methylpyridin-3-yl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5640697.png)